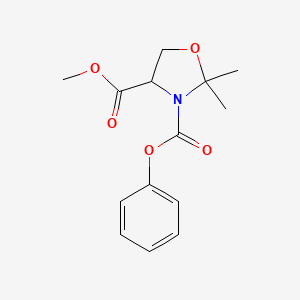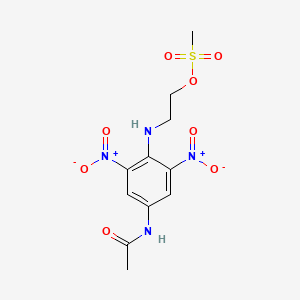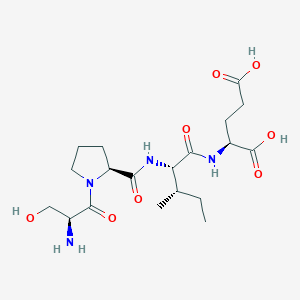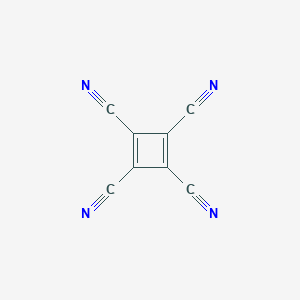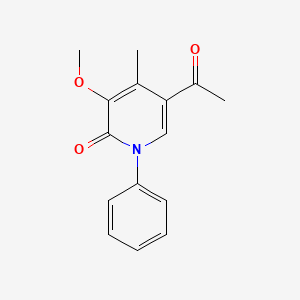
5-Acetyl-3-methoxy-4-methyl-1-phenylpyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Acetyl-3-methoxy-4-methyl-1-phenylpyridin-2(1H)-one: is a synthetic organic compound that belongs to the pyridinone family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyridinone ring substituted with acetyl, methoxy, methyl, and phenyl groups, which may contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-3-methoxy-4-methyl-1-phenylpyridin-2(1H)-one can be achieved through various synthetic routes. One common method involves the condensation of appropriate starting materials under controlled conditions. For example, the reaction between 3-methoxy-4-methylacetophenone and 2-acetylpyridine in the presence of a base such as sodium hydride or potassium carbonate can yield the desired product. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of reaction conditions, catalysts, and purification methods would be optimized to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming corresponding ketones or carboxylic acids. Reduction: Reduction reactions may convert the acetyl group to an alcohol or other reduced forms. Substitution: The methoxy and phenyl groups can participate in electrophilic or nucleophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution reagents: Halogens (Cl2, Br2), nucleophiles (NH3, R-NH2)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield a carboxylic acid, while reduction with sodium borohydride may produce an alcohol.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It may exhibit biological activity, such as antimicrobial or anticancer properties, making it a candidate for drug development. Medicine: Industry: The compound may be used in the production of specialty chemicals, dyes, and materials with unique properties.
Mecanismo De Acción
The mechanism by which 5-Acetyl-3-methoxy-4-methyl-1-phenylpyridin-2(1H)-one exerts its effects would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other biomolecules. The compound’s structure suggests potential interactions with hydrophobic pockets or active sites in proteins, leading to modulation of biological pathways.
Comparación Con Compuestos Similares
4-Methyl-2-phenylpyridin-3-ol: Similar pyridinone structure with different substituents.
3-Methoxy-4-methylacetophenone: Shares the methoxy and methyl groups but lacks the pyridinone ring.
2-Acetylpyridine: Contains the acetyl group and pyridine ring but lacks other substituents.
Uniqueness: The combination of acetyl, methoxy, methyl, and phenyl groups in 5-Acetyl-3-methoxy-4-methyl-1-phenylpyridin-2(1H)-one provides a unique set of chemical properties and reactivity patterns, distinguishing it from other similar compounds.
Propiedades
Número CAS |
918542-55-9 |
|---|---|
Fórmula molecular |
C15H15NO3 |
Peso molecular |
257.28 g/mol |
Nombre IUPAC |
5-acetyl-3-methoxy-4-methyl-1-phenylpyridin-2-one |
InChI |
InChI=1S/C15H15NO3/c1-10-13(11(2)17)9-16(15(18)14(10)19-3)12-7-5-4-6-8-12/h4-9H,1-3H3 |
Clave InChI |
JJFGECVGYVKGTL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)N(C=C1C(=O)C)C2=CC=CC=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-(Diphenylphosphoryl)-2-methylpropyl]propanedinitrile](/img/structure/B14196190.png)
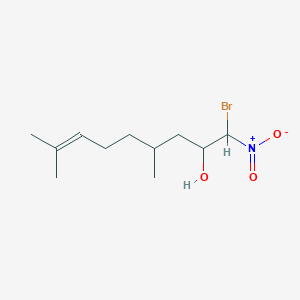
![6,10-Ethano-6H-pyrido[2,3-h][3]benzazepine, 7,8,9,10-tetrahydro-](/img/structure/B14196206.png)
![(2-Aminothieno[2,3-c]pyridin-3-yl)(naphthalen-1-yl)methanone](/img/structure/B14196208.png)
![2H,3aH,5H-Spiro[1,3-dioxolo[4,5-b]pyran-6,2'-oxirane]](/img/structure/B14196215.png)
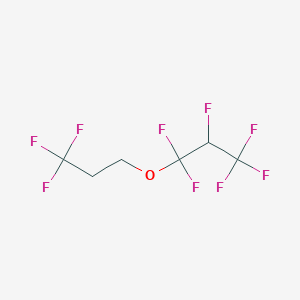
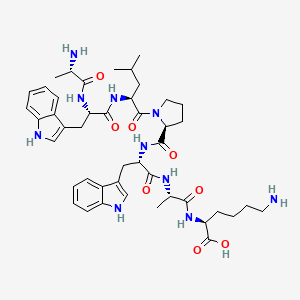
![1H-Pyrrolo[2,3-b]pyridine, 6-[4-(methylsulfonyl)phenyl]-1-(phenylsulfonyl)-](/img/structure/B14196233.png)
![5-Ethyl-3-[(4-fluorophenyl)sulfanyl]-4-methyl-1-phenylpyridin-2(1H)-one](/img/structure/B14196238.png)
